molecular formula C15H12ClNO3 B2855891 4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol CAS No. 382156-27-6

4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol

Cat. No.: B2855891
CAS No.: 382156-27-6
M. Wt: 289.72
InChI Key: AHINMAVDDOJLGK-RQZCQDPDSA-N
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Description

4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol is a complex organic compound that features a chloro-substituted phenol group and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol typically involves the condensation of 4-chlorophenol with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzodioxin moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol: shares similarities with other chloro-substituted phenols and benzodioxin derivatives.

    This compound: is unique due to the presence of both the chloro and benzodioxin groups, which confer distinct chemical and biological properties.

Uniqueness

  • The combination of the chloro and benzodioxin groups in this compound makes it a versatile compound with potential applications in various fields.
  • Its unique structure allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

4-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-9,18H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHINMAVDDOJLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=CC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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